molecular formula C14H12Cl2O2S B154244 [(Benzylsulfonyl)(dichloro)methyl]benzene CAS No. 10038-08-1

[(Benzylsulfonyl)(dichloro)methyl]benzene

Cat. No. B154244
CAS RN: 10038-08-1
M. Wt: 315.2 g/mol
InChI Key: MTTPKLOSMYAEAE-UHFFFAOYSA-N
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Description

[(Benzylsulfonyl)(dichloro)methyl]benzene, also known as BSM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a white powder that is soluble in most organic solvents and has a molecular weight of 317.65 g/mol.

Mechanism Of Action

The mechanism of action of [(Benzylsulfonyl)(dichloro)methyl]benzene is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. [(Benzylsulfonyl)(dichloro)methyl]benzene has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which can result in changes in gene expression patterns. [(Benzylsulfonyl)(dichloro)methyl]benzene has also been shown to inhibit the activity of carbonic anhydrase (CA), which is an enzyme involved in the regulation of pH in various tissues. CA inhibition can result in changes in cellular pH and ion balance, which can affect various cellular processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of [(Benzylsulfonyl)(dichloro)methyl]benzene are dependent on the specific application and concentration used. In medicinal chemistry, [(Benzylsulfonyl)(dichloro)methyl]benzene has been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. [(Benzylsulfonyl)(dichloro)methyl]benzene has also been shown to inhibit the growth of bacteria and fungi by disrupting cell membrane integrity and inhibiting enzyme activity. In material science, [(Benzylsulfonyl)(dichloro)methyl]benzene has been used as a building block for the preparation of various polymers and materials with unique properties such as high thermal stability and mechanical strength.

Advantages And Limitations For Lab Experiments

One advantage of using [(Benzylsulfonyl)(dichloro)methyl]benzene in lab experiments is its high purity and availability. [(Benzylsulfonyl)(dichloro)methyl]benzene can be easily synthesized in good yield and purity, making it a suitable reagent for various applications. Another advantage is its versatility, as it can be used in various fields such as organic synthesis, medicinal chemistry, and material science. However, one limitation of using [(Benzylsulfonyl)(dichloro)methyl]benzene is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Therefore, caution should be taken when handling and using [(Benzylsulfonyl)(dichloro)methyl]benzene in lab experiments.

Future Directions

There are several future directions for the study of [(Benzylsulfonyl)(dichloro)methyl]benzene. In medicinal chemistry, further studies are needed to determine the specific mechanisms of action of [(Benzylsulfonyl)(dichloro)methyl]benzene and its potential as an anticancer, antibacterial, and antifungal agent. In material science, [(Benzylsulfonyl)(dichloro)methyl]benzene can be further explored as a building block for the preparation of various polymers and materials with unique properties. In addition, the potential toxicity of [(Benzylsulfonyl)(dichloro)methyl]benzene should be further investigated to ensure safe handling and use in lab experiments.
Conclusion:
[(Benzylsulfonyl)(dichloro)methyl]benzene is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of [(Benzylsulfonyl)(dichloro)methyl]benzene is straightforward and the compound is readily available in high purity. [(Benzylsulfonyl)(dichloro)methyl]benzene has been studied for its potential as an anticancer, antibacterial, and antifungal agent, as well as a building block for the preparation of various polymers and materials. Further studies are needed to determine the specific mechanisms of action of [(Benzylsulfonyl)(dichloro)methyl]benzene and its potential toxicity.

Synthesis Methods

The synthesis of [(Benzylsulfonyl)(dichloro)methyl]benzene involves the reaction of benzylsulfonyl chloride and dichloromethane in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

[(Benzylsulfonyl)(dichloro)methyl]benzene has been used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, [(Benzylsulfonyl)(dichloro)methyl]benzene has been used as a reagent for the preparation of various compounds such as sulfonyl chlorides, sulfonamides, and sulfones. In medicinal chemistry, [(Benzylsulfonyl)(dichloro)methyl]benzene has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. [(Benzylsulfonyl)(dichloro)methyl]benzene has also been studied for its potential as an antibacterial and antifungal agent. In material science, [(Benzylsulfonyl)(dichloro)methyl]benzene has been used as a building block for the preparation of various polymers and materials.

properties

CAS RN

10038-08-1

Product Name

[(Benzylsulfonyl)(dichloro)methyl]benzene

Molecular Formula

C14H12Cl2O2S

Molecular Weight

315.2 g/mol

IUPAC Name

[dichloro(phenyl)methyl]sulfonylmethylbenzene

InChI

InChI=1S/C14H12Cl2O2S/c15-14(16,13-9-5-2-6-10-13)19(17,18)11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

MTTPKLOSMYAEAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)(Cl)Cl

synonyms

(benzylsulfonyl-dichloro-methyl)benzene

Origin of Product

United States

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